Methyl 3-isopropoxy-4-methylbenzoate
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 4-methyl-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-8(2)15-11-7-10(12(13)14-4)6-5-9(11)3/h5-8H,1-4H3 |
InChI Key |
FZTVBLUGAOJMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Benzoate Esters
Methyl 3-(Cyclopentyloxy)-4-Methoxybenzoate (CAS: 154464-24-1)
- Substituents : 3-cyclopentyloxy, 4-methoxy.
- Molecular Formula : C₁₄H₁₈O₄.
- Molecular Weight : 250.29 g/mol.
- The methoxy group at position 4 is smaller and less polar than a methyl group, affecting electronic distribution on the aromatic ring .
Methyl 3-Iodo-4-Isopropoxybenzoate (CAS: 131614-15-7)
- Substituents : 3-iodo, 4-isopropoxy.
- Molecular Formula : C₁₁H₁₃IO₃.
- Molecular Weight : ~320.13 g/mol (iodine contributes significantly).
- Key Differences : The electron-withdrawing iodo substituent increases electrophilicity at the 3-position, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the inert isopropoxy group in the parent compound .
Halogenated Derivatives
Methyl 3-Bromo-4-Methylbenzoate (CAS: 104901-43-1)
- Substituents : 3-bromo, 4-methyl.
- Molecular Formula : C₉H₉BrO₂.
- Molecular Weight : 229.07 g/mol.
- Key Differences: The bromine atom enhances reactivity for nucleophilic aromatic substitution, unlike the isopropoxy group.
Hydroxy and Polar Substituent Derivatives
Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate
- Substituents : 4-cyclopropylmethoxy, 3-hydroxy.
- Molecular Formula : C₁₂H₁₄O₄.
- Molecular Weight : 222.24 g/mol.
- Key Differences : The 3-hydroxy group increases acidity (pKa ~10–12), enabling pH-dependent solubility. The cyclopropylmethoxy group offers unique conformational rigidity compared to isopropoxy, influencing binding in biological targets .
Methyl 3-Formamido-4-Hydroxybenzoate
- Substituents : 3-formamido, 4-hydroxy.
- Molecular Formula: C₉H₉NO₄.
- Molecular Weight : 195.17 g/mol.
- Key Differences: The formamido group introduces hydrogen-bonding capacity, enhancing interactions with biomolecules. Regulatory compliance (USP/EMA) highlights its use as a pharmaceutical reference standard, unlike the non-polar parent compound .
Natural Product Derivatives
Sandaracopimaric Acid Methyl Ester
- Structure: A diterpenoid methyl ester with a complex tricyclic framework.
- Molecular Formula : C₂₁H₃₂O₂.
- Molecular Weight : 316.48 g/mol.
- Key Differences : As a natural resin component, this compound exhibits significantly higher molecular weight and structural complexity. Its applications in coatings and adhesives differ from synthetic benzoates .
Preparation Methods
Step 1: Formylation of Methyl 4-Hydroxybenzoate
The synthesis begins with methyl 4-hydroxybenzoate (methyl paraben), which undergoes formylation to introduce an aldehyde group at the 3-position:
Reagents :
-
Methyl 4-hydroxybenzoate
-
Magnesium chloride (Lewis acid)
-
Paraformaldehyde (formylating agent)
-
Triethylamine (base)
-
Dichloromethane (solvent)
Conditions :
-
Temperature: 60°C
-
Duration: 12–16 hours (overnight)
Mechanism :
The reaction proceeds via electrophilic aromatic substitution (EAS), where MgCl₂ activates paraformaldehyde to generate a formyl cation. Triethylamine neutralizes HCl byproducts, driving the reaction forward.
Outcome :
Methyl 3-formyl-4-hydroxybenzoate is obtained with >90% purity after extraction and drying.
Step 2: Methyl Group Introduction via Catalytic Hydrogenation
Unlike the cyanation step in analogous syntheses, introducing a methyl group requires alternative strategies. One viable approach is catalytic hydrogenation of the formyl intermediate:
Reagents :
-
Methyl 3-formyl-4-hydroxybenzoate
-
H₂ gas (1–3 atm)
-
Palladium on carbon (Pd/C, 5–10 wt%)
-
Ethanol (solvent)
Conditions :
-
Temperature: 25–30°C
-
Duration: 4–6 hours
Mechanism :
The formyl group is reduced to a methyl group via hydrogenolysis. Pd/C facilitates H₂ activation, enabling selective reduction without affecting the ester or hydroxyl groups.
Outcome :
Methyl 3-methyl-4-hydroxybenzoate is isolated in 85–92% yield.
Step 3: Isopropoxy Group Installation
The final step involves O-alkylation of the phenolic hydroxyl group with isopropyl bromide:
Reagents :
-
Methyl 3-methyl-4-hydroxybenzoate
-
Isopropyl bromide (alkylating agent)
-
Potassium carbonate (base)
-
Acetonitrile/DMF (solvent system)
Conditions :
-
Temperature: 80°C
-
Duration: 12–14 hours
Mechanism :
K₂CO₃ deprotonates the hydroxyl group, generating a phenoxide ion that undergoes nucleophilic substitution with isopropyl bromide.
Outcome :
this compound is obtained as a yellow oil with 97.5% purity and 85% yield.
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Cyanation | Improved Methylation |
|---|---|---|
| Toxicity | High (CuCN) | Low (H₂/Pd/C) |
| Yield | 70–75% | 85–92% |
| Purification Complexity | High (cyanide removal) | Moderate (simple filtration) |
| Cost | $$$ | $$ |
This table highlights the advantages of catalytic hydrogenation over cyanide-based routes, aligning with industrial safety and efficiency standards.
Industrial-Scale Considerations
The improved three-step process is scalable to 50L reaction vessels, as demonstrated in patent examples. Key optimizations include:
-
Solvent Selection : Acetonitrile/DMF mixtures enhance reagent solubility and reaction rates.
-
Reagent Ratios : A 1:1.7 molar ratio of methyl 3-methyl-4-hydroxybenzoate to isopropyl bromide minimizes excess reagent waste.
-
Workup : Aqueous extraction removes inorganic salts, while rotary evaporation isolates the product without chromatography.
Q & A
Q. How can isotopic labeling (²H/¹³C) of this compound improve metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
